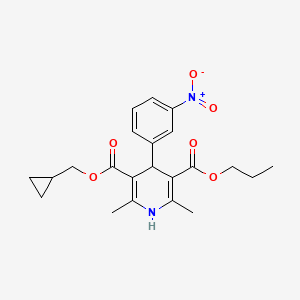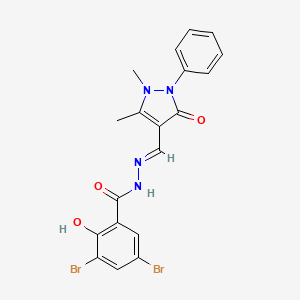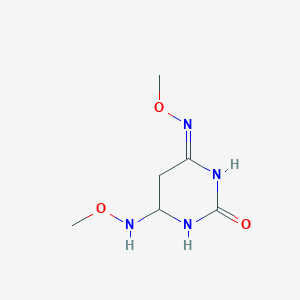
5,6-Dihydro-4,6-bis(methoxyamino)-2(1H)-pyrimidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-Dihydro-4,6-bis(methoxyamino)-2(1H)-pyrimidinone: is a synthetic organic compound belonging to the pyrimidinone family
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dihydro-4,6-bis(methoxyamino)-2(1H)-pyrimidinone typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as pyrimidinone derivatives.
Methoxyamination: The key step involves the introduction of methoxyamino groups at the 4 and 6 positions of the pyrimidinone ring. This can be achieved through nucleophilic substitution reactions using methoxyamine hydrochloride under basic conditions.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures (e.g., 60-80°C) for several hours.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process automation.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyamino groups, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the methoxyamino groups to amino groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxyamino groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.
Major Products:
Oxidation Products: Nitroso or nitro derivatives.
Reduction Products: Amino derivatives.
Substitution Products: Various substituted pyrimidinones depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Synthesis of Derivatives: The compound can serve as a building block for the synthesis of more complex molecules with potential biological activities.
Biology:
Enzyme Inhibition: It may act as an inhibitor for certain enzymes, making it a candidate for biochemical studies.
Medicine:
Drug Development:
Industry:
Material Science: It could be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 5,6-Dihydro-4,6-bis(methoxyamino)-2(1H)-pyrimidinone would depend on its specific interactions with biological targets. Generally, it could:
Bind to Enzymes: Inhibit enzyme activity by binding to the active site or allosteric sites.
Interact with DNA/RNA: Interfere with nucleic acid synthesis or function.
Modulate Receptor Activity: Act as an agonist or antagonist for specific receptors.
Comparison with Similar Compounds
4,6-Diamino-2(1H)-pyrimidinone: Similar structure but with amino groups instead of methoxyamino groups.
5,6-Dihydro-2(1H)-pyrimidinone: Lacks the methoxyamino groups, making it less reactive.
Uniqueness:
Methoxyamino Groups: The presence of methoxyamino groups at the 4 and 6 positions makes 5,6-Dihydro-4,6-bis(methoxyamino)-2(1H)-pyrimidinone unique, potentially enhancing its reactivity and biological activity.
Properties
CAS No. |
3572-87-0 |
|---|---|
Molecular Formula |
C6H12N4O3 |
Molecular Weight |
188.18 g/mol |
IUPAC Name |
(6E)-4-(methoxyamino)-6-methoxyimino-1,3-diazinan-2-one |
InChI |
InChI=1S/C6H12N4O3/c1-12-9-4-3-5(10-13-2)8-6(11)7-4/h4,9H,3H2,1-2H3,(H2,7,8,10,11) |
InChI Key |
CUVJPQVUWDKSKO-UHFFFAOYSA-N |
Isomeric SMILES |
CONC1C/C(=N\OC)/NC(=O)N1 |
Canonical SMILES |
CONC1CC(=NOC)NC(=O)N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzyl 1-[4-cyano-4-(4-fluorophenyl)cyclohexyl]-3-methyl-4-phenylpiperidine-4-carboxylate](/img/structure/B12699087.png)
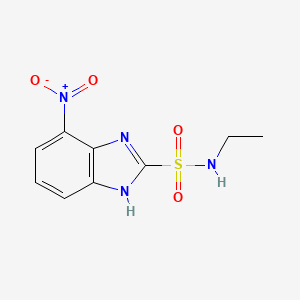
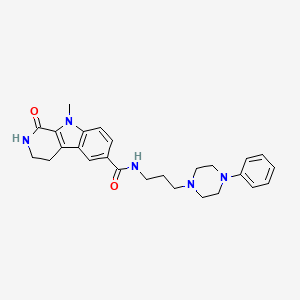

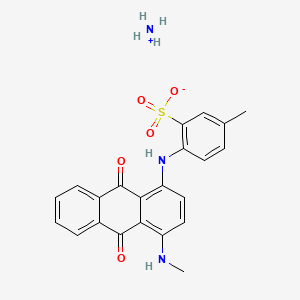

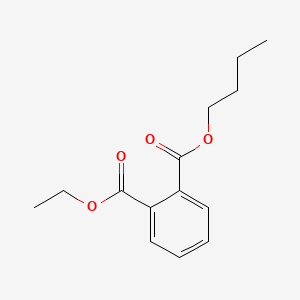
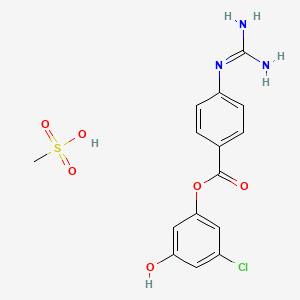



![[(3S,3aR,6S,6aS)-3-[4-(3-indol-1-ylpropyl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12699143.png)
